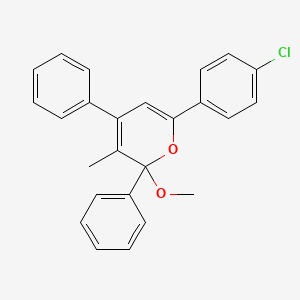
1-Docosylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Docosylpyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by a long alkyl chain (docosyl group) attached to the nitrogen atom of the pyridine ring, with a bromide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Docosylpyridin-1-ium bromide can be synthesized through the reaction of docosyl bromide with pyridine. The reaction typically involves heating the reactants under reflux conditions. The general procedure is as follows:
Reactants: Docosyl bromide and pyridine.
Reaction Conditions: The mixture is heated under reflux for several hours.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as methanol or ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Docosylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The pyridinium ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium alkoxides. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridinium salts.
Oxidation: Products include pyridine N-oxide derivatives.
Reduction: Products include the corresponding pyridine derivatives.
Scientific Research Applications
1-Docosylpyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its surfactant properties.
Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-Docosylpyridin-1-ium bromide is primarily related to its surfactant properties. The long alkyl chain allows it to interact with lipid membranes, disrupting their structure and function. This disruption can lead to increased permeability and potential antimicrobial effects. The pyridinium ring can also interact with various molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Docosylpyridin-1-ium bromide can be compared with other pyridinium salts, such as:
1-Dodecylpyridin-1-ium bromide: Similar structure but with a shorter alkyl chain (dodecyl group). It has similar surfactant properties but may differ in its interaction with lipid membranes due to the shorter chain length.
1-Hexadecylpyridin-1-ium bromide: Another similar compound with a hexadecyl group. It also exhibits surfactant properties and is used in similar applications.
1-Octadecylpyridin-1-ium bromide: This compound has an octadecyl group and is used in various industrial applications as a surfactant and phase transfer catalyst.
The uniqueness of this compound lies in its longer alkyl chain, which can enhance its interaction with lipid membranes and potentially increase its effectiveness as a surfactant and antimicrobial agent.
Properties
| 80039-83-4 | |
Molecular Formula |
C27H50BrN |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-docosylpyridin-1-ium;bromide |
InChI |
InChI=1S/C27H50N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28;/h21,23-24,26-27H,2-20,22,25H2,1H3;1H/q+1;/p-1 |
InChI Key |
JFRURXLJEYJAJT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)
